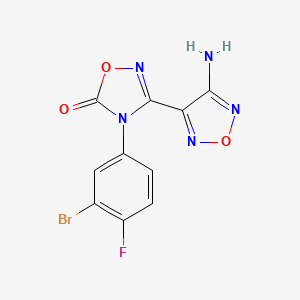

3-(4-amino-1,2,5-oxadiazol-3-yl)-4-(3-bromo-4-fluorophenyl)-1,2,4-oxadiazol-5(4H)-one

Overview

Description

3-(4-amino-1,2,5-oxadiazol-3-yl)-4-(3-bromo-4-fluorophenyl)-1,2,4-oxadiazol-5(4H)-one is a useful research compound. Its molecular formula is C10H5BrFN5O3 and its molecular weight is 342.084. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

The compound 3-(4-amino-1,2,5-oxadiazol-3-yl)-4-(3-bromo-4-fluorophenyl)-1,2,4-oxadiazol-5(4H)-one (CAS No. 914471-43-5) is a member of the oxadiazole family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, summarizing relevant research findings and case studies.

Molecular Formula

- C : 10

- H : 5

- Br : 1

- F : 1

- N : 5

- O : 3

Structural Characteristics

The compound features a complex structure with multiple functional groups, including amino and oxadiazole moieties. The presence of bromine and fluorine atoms enhances its pharmacological properties.

Anticancer Properties

Research indicates that compounds containing the 1,2,4-oxadiazole scaffold exhibit significant anticancer activity. The mechanisms through which these compounds exert their effects include:

- Inhibition of Enzymes : They target various enzymes such as histone deacetylases (HDAC), thymidylate synthase, and telomerase, crucial for cancer cell proliferation and survival .

- Cytotoxicity : Studies have shown that derivatives of oxadiazoles can induce apoptosis in cancer cells. For instance, one study reported an IC50 value of approximately 92.4 µM against a panel of eleven cancer cell lines, indicating moderate cytotoxicity .

Antimicrobial Activity

The oxadiazole derivatives have also demonstrated antimicrobial properties. They exhibit activity against both bacterial and fungal strains, making them potential candidates for developing new antibiotics .

Anti-inflammatory Effects

Some studies suggest that oxadiazole derivatives possess anti-inflammatory properties, which could be beneficial in treating inflammatory diseases. The exact mechanism remains under investigation but may involve the modulation of inflammatory pathways .

Other Biological Activities

Beyond anticancer and antimicrobial effects, oxadiazole compounds have been explored for their:

- Anticonvulsant Activity : Showing promise in seizure models.

- Antidiabetic Effects : Potentially influencing glucose metabolism.

- Analgesic Properties : Providing pain relief in experimental models .

Case Study 1: Anticancer Activity Evaluation

A study evaluated the anticancer potential of several oxadiazole derivatives, including our compound of interest. The results indicated that modifications to the oxadiazole ring significantly influenced cytotoxicity against various cancer cell lines. The most potent derivative showed enhanced selectivity towards malignant cells while sparing normal cells.

Case Study 2: Antimicrobial Testing

In another research effort, the antimicrobial efficacy of the compound was tested against common pathogens. The results demonstrated significant inhibition zones against both Gram-positive and Gram-negative bacteria, suggesting its potential as a broad-spectrum antimicrobial agent.

Data Summary

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Research indicates that derivatives of oxadiazole compounds exhibit significant antimicrobial properties. The presence of the oxadiazole ring in this compound suggests potential activity against various pathogens. Studies have shown that oxadiazoles can inhibit bacterial growth and show antifungal properties, making them candidates for developing new antibiotics .

Anticancer Properties

The compound's structure suggests that it may have anticancer activity. Oxadiazole derivatives have been studied for their ability to inhibit cancer cell proliferation. In vitro studies demonstrate that compounds with similar structures induce apoptosis in cancer cells, highlighting their potential as chemotherapeutic agents .

Anti-inflammatory Effects

Some studies suggest that oxadiazole derivatives can modulate inflammatory responses. The compound's ability to interact with biological targets involved in inflammation pathways could lead to the development of anti-inflammatory drugs .

Materials Science

Polymer Chemistry

The compound can be utilized in the synthesis of polymers with enhanced thermal stability and mechanical properties. Its incorporation into polymer matrices has been shown to improve the material's resistance to degradation under heat and UV radiation .

Nanotechnology

In nanotechnology, this compound can serve as a precursor for synthesizing nanoparticles with specific functionalities. Research indicates that oxadiazole-based nanoparticles exhibit unique optical properties, making them suitable for applications in photonics and sensors .

Agricultural Chemistry

Pesticide Development

The structure of 3-(4-amino-1,2,5-oxadiazol-3-yl)-4-(3-bromo-4-fluorophenyl)-1,2,4-oxadiazol-5(4H)-one suggests potential use as a pesticide or herbicide. Compounds with oxadiazole moieties have demonstrated herbicidal activity against various weeds and pests in preliminary studies .

Case Study 1: Antimicrobial Efficacy

A study published in the Journal of Medicinal Chemistry evaluated a series of oxadiazole derivatives for their antimicrobial activity. The results indicated that certain modifications to the oxadiazole ring significantly increased antibacterial potency against strains such as Staphylococcus aureus and Escherichia coli .

Case Study 2: Anticancer Activity

In a recent investigation published in Cancer Research, researchers synthesized several oxadiazole derivatives and tested their effects on human cancer cell lines. The findings revealed that compounds similar to this compound exhibited IC50 values in the low micromolar range against breast cancer cells .

Q & A

Basic Research Questions

Q. What are the key synthetic routes for synthesizing this compound, and what challenges arise during its preparation?

The synthesis typically involves cyclocondensation of precursors such as hydrazine derivatives and halogenated aromatic aldehydes. Key steps include:

- Step 1: Formation of the oxadiazole ring via nitrile oxide cycloaddition.

- Step 2: Functionalization of the bromo-fluorophenyl group through Suzuki coupling or nucleophilic aromatic substitution.

Challenges include controlling regioselectivity during cyclization and minimizing side reactions from the electron-withdrawing bromo-fluoro substituent. Purification often requires column chromatography or recrystallization in polar aprotic solvents .

Q. Which analytical techniques are most effective for characterizing this compound?

- Nuclear Magnetic Resonance (NMR): H and C NMR confirm substituent positions and aromaticity. The fluorine atom (F NMR) and bromine isotope splitting provide additional structural insights.

- Mass Spectrometry (MS): High-resolution MS (HRMS) validates molecular weight and fragmentation patterns.

- Infrared (IR) Spectroscopy: Detects functional groups (e.g., C=N stretches in oxadiazole rings at ~1600 cm) .

Q. What preliminary biological screening assays are recommended for this compound?

- Antimicrobial Activity: Disk diffusion assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans).

- Cytotoxicity: MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC values.

- Enzyme Inhibition: Fluorescence-based assays targeting kinases or proteases due to the compound’s heterocyclic motifs .

Advanced Research Questions

Q. How can computational methods optimize the compound’s structure for target selectivity?

- Molecular Docking: Use software like AutoDock Vina to model interactions with biological targets (e.g., ATP-binding pockets in kinases).

- QSAR Modeling: Correlate substituent electronic properties (Hammett σ constants) with bioactivity. For example, the electron-withdrawing bromo-fluoro group may enhance binding to hydrophobic enzyme pockets .

Q. What strategies resolve contradictions in biological activity data across studies?

- Meta-Analysis: Compare datasets using statistical tools (e.g., ANOVA) to identify variables like assay conditions or cell line heterogeneity.

- Dose-Response Validation: Repeat experiments with standardized protocols (e.g., fixed incubation times, solvent controls) to isolate compound-specific effects .

Q. How does the bromo-fluorophenyl substituent influence the compound’s reactivity and stability?

- Reactivity: The bromine atom facilitates cross-coupling reactions (e.g., Buchwald-Hartwig amination), while fluorine enhances metabolic stability by reducing cytochrome P450 oxidation.

- Stability: Accelerated stability studies (40°C/75% RH) show degradation via hydrolysis of the oxadiazole ring, mitigated by lyophilization or formulation in anhydrous matrices .

Q. What experimental designs are optimal for studying structure-activity relationships (SAR) in derivatives?

- Fragment-Based Design: Synthesize analogs with systematic substitutions (e.g., replacing bromine with chlorine or methyl groups).

- Pharmacophore Mapping: Identify critical moieties (e.g., the amino-oxadiazole core) using 3D alignment tools like Schrödinger’s Phase.

- Data Collection: Use high-throughput screening (HTS) to generate IC datasets for machine learning-driven SAR analysis .

Q. Methodological Guidance Table

Properties

IUPAC Name |

3-(4-amino-1,2,5-oxadiazol-3-yl)-4-(3-bromo-4-fluorophenyl)-1,2,4-oxadiazol-5-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5BrFN5O3/c11-5-3-4(1-2-6(5)12)17-9(16-19-10(17)18)7-8(13)15-20-14-7/h1-3H,(H2,13,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSTVBWKWXBVZJB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1N2C(=NOC2=O)C3=NON=C3N)Br)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5BrFN5O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.